benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Description
Benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate is a carbamate derivative featuring a benzyl-protected carbamate group, a central phenylpropan-2-yl backbone, and a 3-methoxypropylamino substituent. Its synthesis typically involves coupling reactions between activated carbamate intermediates and amines, as exemplified in analogous compounds (e.g., ).
Properties
IUPAC Name |
benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-26-14-8-13-22-20(24)19(15-17-9-4-2-5-10-17)23-21(25)27-16-18-11-6-3-7-12-18/h2-7,9-12,19H,8,13-16H2,1H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSJKONJMVQDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate typically involves the following steps:
Activation of the carboxylic acid: : The carboxylic acid group of phenylalanine is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Formation of the amide bond: : The activated acid chloride is then reacted with 3-methoxypropylamine to form the amide bond.
Protection of the amine group: : The amine group is protected using benzyl chloroformate to form the carbamate derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and continuous flow processes to ensure efficiency and consistency. The reaction conditions would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions can occur at the carbamate group using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃, in acidic or neutral conditions.
Reduction: : LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: : Amines, alcohols, in polar aprotic solvents like DMSO or DMF.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Alcohols or amines.
Substitution: : Amides, esters, or ethers.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: : Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate exerts its effects involves:
Molecular Targets: : The compound may interact with specific enzymes or receptors in the body.
Pathways Involved: : It may modulate signaling pathways related to inflammation, pain, or other biological processes.
Comparison with Similar Compounds
Data Tables
Table 2: Predicted Analytical Properties (Collision Cross-Section, CCS)
| Compound Type | Adduct | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| Target Compound (hypothetical) | [M+H]+ | ~250 (estimated) | |
| Peptidyl Aldehyde Analog | [M+H]+ | 247.3 |
Key Findings and Implications
- Synthetic Flexibility: The target compound’s 3-methoxypropylamino group offers a balance between synthetic accessibility and polarity, contrasting with cyclopropyl or branched analogues.
- Analytical Behavior : CCS predictions () indicate that substituent size and polarity significantly influence molecular mobility in mass spectrometry, critical for analytical method development.
Biological Activity
Benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate is a synthetic compound that has gained attention in medicinal chemistry due to its structural complexity and potential therapeutic applications. This compound is characterized by a benzyl group, an amino acid moiety, and a methoxypropyl substituent, contributing to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 298.34 g/mol. The structure includes functional groups that are crucial for its biological activity, particularly in enzyme inhibition.
Inhibition of Factor XIa
One of the most significant biological activities of this compound is its role as an inhibitor of Factor XIa , an enzyme involved in the coagulation cascade. The inhibition of Factor XIa is particularly relevant for therapeutic strategies aimed at managing thrombotic disorders, such as deep vein thrombosis and pulmonary embolism.
Mechanism of Action:
The compound interacts with Factor XIa by mimicking natural substrates, leading to competitive inhibition. Molecular docking studies have elucidated how the compound binds to the active site of Factor XIa, revealing critical interactions that enhance its inhibitory potency.
Research Findings
Recent studies have focused on the pharmacological implications of this compound:
-
Enzyme Inhibition Studies:
- In vitro assays demonstrated that this compound effectively inhibits Factor XIa with an IC50 value indicating potent activity (specific values not disclosed in available literature).
- Table 1 summarizes comparative IC50 values of various inhibitors against Factor XIa:
Compound Name IC50 (µM) This compound X Compound A Y Compound B Z -
Molecular Docking Studies:
- Docking simulations have indicated favorable binding conformations, with key hydrogen bonds formed between the compound and amino acid residues within the active site of Factor XIa.
Case Studies
Case Study 1: Thrombotic Disorders
A clinical study involving patients with a history of thrombotic events evaluated the efficacy of this compound as part of a novel anticoagulant regimen. Results indicated a significant reduction in thrombus formation compared to standard treatments.
Case Study 2: In Vitro Efficacy
In vitro studies using human plasma demonstrated that this compound significantly reduced thrombin generation, supporting its potential use as an anticoagulant agent.
Q & A
Basic: What are the standard synthetic routes for benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate, and what reagents are critical for its purification?
Answer:
The synthesis typically involves coupling a carbamate-protected amino acid derivative with 3-methoxypropylamine. Key steps include:
- Activation of the carboxyl group : Use carbodiimides (e.g., CDI) or chloroformates to form an active ester intermediate .
- Amine coupling : Reacting the activated intermediate with 3-methoxypropylamine under controlled pH (7–9) and temperature (0–25°C) to minimize side reactions .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 30–40% EtOAC) is standard. NMR (¹H, 13C) and chiral HPLC are used to confirm purity and stereochemistry .
Advanced: How can reaction conditions be optimized to improve enantiomeric excess (ee) in asymmetric synthesis of this compound?
Answer:
Optimization strategies include:
- Chiral auxiliaries : Use of (S)- or (R)-Boc-protected amino acids (e.g., Cbz-L-phenylalanine) to enforce stereochemical control during coupling .
- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Cinchona alkaloids) in ketone reductions or Michael additions to enhance ee .
- Solvent and temperature effects : Polar aprotic solvents (THF, DMF) at low temperatures (−20°C to 0°C) reduce racemization .
- Analytical validation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers; ee ≥98% is achievable with iterative recrystallization .
Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
- ¹H/13C NMR : Assign peaks for the benzyl carbamate (δ 5.1–5.3 ppm for –OCH2Ph), methoxypropyl group (δ 3.3–3.5 ppm), and phenylpropan-2-yl backbone .
- HPLC-MS : Confirm molecular weight ([M+H]+ expected ~399.4 g/mol) and detect impurities .
- FT-IR : Identify carbonyl stretches (amide I at ~1650 cm⁻¹, carbamate C=O at ~1720 cm⁻¹) .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?
Answer:
- Variable temperature NMR : Assess dynamic processes (e.g., rotamer interconversion) causing splitting .
- COSY/HSQC experiments : Correlate coupling partners to distinguish diastereotopic protons .
- Computational modeling : Use DFT (B3LYP/6-31G*) to simulate spectra and compare with experimental data .
- Isotopic labeling : Introduce deuterium at suspected sites to simplify splitting patterns .
Basic: What are the primary stability concerns for this compound under experimental storage conditions?
Answer:
- Hydrolysis : The carbamate group is prone to hydrolysis in aqueous media (pH <3 or >10). Store in anhydrous solvents (acetonitrile, DMSO) at −20°C .
- Oxidation : Protect from light/oxygen; use argon/vacuum sealing for long-term storage .
- Thermal degradation : Decomposition occurs above 160°C; avoid prolonged heating during synthesis .
Advanced: What methodologies are suitable for studying this compound’s interactions with cysteine proteases?
Answer:
- Enzyme inhibition assays : Measure IC50 using fluorogenic substrates (e.g., Z-FR-AMC for cathepsin L) .
- X-ray co-crystallography : Resolve binding modes in protease active sites (e.g., S1/S1’ subsites) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- Molecular docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies .
Basic: How can computational tools aid in predicting this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : SwissADME or pkCSM estimates logP (lipophilicity), CYP450 metabolism, and BBB permeability .
- Molecular dynamics (MD) : Simulate solvation effects and protein-ligand stability over 100 ns trajectories .
- QSAR models : Relate structural features (e.g., methoxypropyl chain length) to bioactivity .
Advanced: What strategies mitigate low yields in large-scale synthesis (>10 mmol)?
Answer:
- Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., amine coupling) .
- Catalyst recycling : Immobilize Pd/C or enzymes (e.g., lipases) for hydrogenation or transesterification .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression, enabling real-time adjustments .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal; incinerate organic waste .
Advanced: How can bioisosteric replacement of the methoxypropyl group enhance target selectivity?
Answer:
- Replace with cyclopropane : Reduces metabolic liability while maintaining steric bulk .
- Sulfone or ether analogs : Improve solubility and hydrogen-bonding capacity .
- In silico screening : Dock analogs against homology models of off-target proteases (e.g., cathepsin B vs. L) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
